molecular formula C7H7FN2O3S B8556643 4-fluoro-3-sulfamoylbenzamide

4-fluoro-3-sulfamoylbenzamide

Cat. No.: B8556643
M. Wt: 218.21 g/mol
InChI Key: ONVPPXKVILNVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-sulfamoylbenzamide is a fluorinated organic compound with the molecular formula C7H7FN2O3S. This compound is characterized by the presence of a fluorine atom, a sulphamoyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 4-fluoro-3-sulfamoylbenzamide typically involves the introduction of a fluorine atom into the benzamide structure. One common synthetic route is the nucleophilic aromatic substitution reaction, where a suitable fluorine source reacts with a precursor compound under specific conditions. For example, the reaction of 4-fluoro-3-nitrobenzoic acid with ammonia can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-fluoro-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-3-sulfamoylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition occurs through the binding of the sulphamoyl group to the active site of the enzyme, blocking its activity. This interaction can lead to various biological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

4-fluoro-3-sulfamoylbenzamide can be compared with other fluorinated benzamides and sulphamoyl derivatives. Similar compounds include:

Properties

Molecular Formula

C7H7FN2O3S

Molecular Weight

218.21 g/mol

IUPAC Name

4-fluoro-3-sulfamoylbenzamide

InChI

InChI=1S/C7H7FN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)

InChI Key

ONVPPXKVILNVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-sulphamoylbenzoic acid (5.4 mmol) in thionyl chloride (10 mL) is refluxed for 4 hours. The reagent is then removed by distillation under reduced pressure and the residue is re-dissolved in dry toluene (10 mL). The solvent is removed by distillation under reduced pressure. This operation is repeated twice, and then the residue is dissolved in dry dioxane (10 mL), and ammonia (6 mmol) and pyridine (6 mmol) are added. After one hour, the solvent is removed under reduced pressure and the residue is taken up in methanol (5 mL), and then water (30 mL) is added. The precipitate obtained is collected by filtration, washed with water and dried.
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Two

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